Bis(dodecanoyloxy)(diethyl)stannane
Description
Properties
CAS No. |
17586-97-9 |
|---|---|
Molecular Formula |
C28H56O4Sn |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[dodecanoyloxy(diethyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C2H5.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-2;/h2*2-11H2,1H3,(H,13,14);2*1H2,2H3;/q;;;;+2/p-2 |
InChI Key |
WPNRZVONKRBZDU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CC)(CC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Diethyltin Dichloride
The most direct synthesis involves the reaction of diethyltin dichloride ($$ \text{Sn}(\text{C}2\text{H}5)2\text{Cl}2 $$) with sodium dodecanoate ($$ \text{NaOOCC}{11}\text{H}{23} $$) under anhydrous conditions. This method leverages the nucleophilic displacement of chloride ions by dodecanoyloxy groups:
$$
\text{Sn}(\text{C}2\text{H}5)2\text{Cl}2 + 2\ \text{NaOOCC}{11}\text{H}{23} \xrightarrow{\text{THF, reflux}} \text{Sn}(\text{C}2\text{H}5)2(\text{OOCC}{11}\text{H}{23})2 + 2\ \text{NaCl}
$$
Optimization Parameters :
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of both reactants.
- Temperature : Reflux at 66–80°C for 12–24 hours achieves >85% yield.
- Stoichiometry : A 1:2 molar ratio of $$ \text{Sn}(\text{C}2\text{H}5)2\text{Cl}2 $$ to sodium dodecanoate prevents incomplete substitution.
Side Reactions :
- Competing hydrolysis of $$ \text{Sn}(\text{C}2\text{H}5)2\text{Cl}2 $$ in the presence of moisture generates $$ \text{Sn}(\text{C}2\text{H}5)2(\text{OH})2 $$, necessitating strict anhydrous conditions.
- Overheating may induce decomposition into $$ \text{Sn}(\text{C}2\text{H}5)_2\text{O} $$ and dodecanoic anhydride.
Transesterification of Diethyltin Dialkoxides
An alternative route employs diethyltin oxide ($$ \text{Sn}(\text{C}2\text{H}5)2\text{O} $$) and dodecanoic acid ($$ \text{HOOCC}{11}\text{H}_{23} $$) under catalytic acid conditions:
$$
\text{Sn}(\text{C}2\text{H}5)2\text{O} + 2\ \text{HOOCC}{11}\text{H}{23} \xrightarrow{\text{H}2\text{SO}4, 120^\circ\text{C}} \text{Sn}(\text{C}2\text{H}5)2(\text{OOCC}{11}\text{H}{23})2 + \text{H}2\text{O}
$$
Key Considerations :
- Catalyst : Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (PTSA) accelerates esterification.
- Water Removal : Azeotropic distillation with toluene enhances equilibrium displacement.
Grignard Reagent-Based Alkylation
While less common, this method involves sequential alkylation and acylation steps:
Synthesis of Diethyltin Diiodide :
$$
\text{Sn} + 2\ \text{C}2\text{H}5\text{I} \xrightarrow{\text{NH}3(\text{l})} \text{Sn}(\text{C}2\text{H}5)2\text{I}_2
$$Acylation with Dodecanoyl Chloride :
$$
\text{Sn}(\text{C}2\text{H}5)2\text{I}2 + 2\ \text{ClCOC}{11}\text{H}{23} \xrightarrow{\text{Et}3\text{N}} \text{Sn}(\text{C}2\text{H}5)2(\text{OOCC}{11}\text{H}{23})2 + 2\ \text{Et}3\text{N}\cdot\text{HI}
$$
Challenges :
- Handling moisture-sensitive Grignard reagents requires inert atmospheres (N₂/Ar).
- Lower yields (~60%) due to competing side reactions.
Mechanistic Insights
Nucleophilic Acyl Substitution
In the primary method, the carboxylate ion ($$ \text{OOCC}{11}\text{H}{23}^- $$) attacks the electrophilic tin center in $$ \text{Sn}(\text{C}2\text{H}5)2\text{Cl}2 $$, displacing chloride via an $$ \text{S}_\text{N}2 $$-type mechanism. The tetrahedral tin intermediate stabilizes through hyperconjugation with ethyl groups, facilitating chloride expulsion.
Acid-Catalyzed Esterification
Protonation of the hydroxyl group in $$ \text{HOOCC}{11}\text{H}{23} $$ generates a reactive acyloxonium ion, which undergoes nucleophilic attack by $$ \text{Sn}(\text{C}2\text{H}5)_2\text{O} $$. The reaction follows a concerted mechanism with water as the leaving group.
Physicochemical Characterization
Spectroscopic Data
Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 17–18°C |
| Boiling Point | Decomposes >200°C |
| Density | 0.998 g/mL |
| Solubility | Insoluble in H₂O; soluble in THF, CHCl₃ |
Industrial and Regulatory Considerations
This compound falls under Class II designated chemical substances in Japan due to its potential environmental persistence. Manufacturers must adhere to strict reporting guidelines under Cabinet Order No. 382 of 2023, including:
- Annual disclosure of production volumes.
- Implementation of closed-system handling to minimize worker exposure.
Chemical Reactions Analysis
Types of Reactions
Bis(dodecanoyloxy)(diethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dodecanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents
Comparison with Similar Compounds
Dimethylbis(myristoyloxy)stannane (CAS 2232-69-1)
This compound shares a similar dialkyltin dicarboxylate structure but differs in alkyl chain length (ethyl vs. methyl groups on tin) and acyloxy substituents (C12 laurate vs. C14 myristate). Key distinctions include:
- Chain Length Effects: Longer myristoyl chains (C14) may enhance hydrophobicity and reduce volatility compared to the C12 laurate groups in Bis(dodecanoyloxy)(diethyl)stannane. This could influence applications in high-temperature polymer stabilization .
Diethyltin Dilaurate (General Class)
Reported properties include:
- Thermal Stability : Decomposes above 200°C, making it suitable for PVC stabilization.
- Toxicity: Organotin compounds with ethyl groups exhibit moderate to high toxicity, with LD50 values in rodents ranging from 50–200 mg/kg (oral). This contrasts with less toxic methyltin derivatives but is comparable to other diethyltin carboxylates .
Benzyl Dodecanoate Derivatives (e.g., 54322-10-0)
These esters lack the tin center but share the dodecanoyloxy moiety. Key differences:
- Applications : Primarily used as plasticizers or fragrance components, lacking catalytic or stabilizing functions.
- Toxicity: Generally lower hazard profiles (e.g., H315 skin irritation warning) compared to organotins, which often carry severe environmental and health risks .
Comparative Data Table
| Property | This compound | Dimethylbis(myristoyloxy)stannane | Diethyltin Dilaurate (Analog) | Benzyl Dodecanoate Derivatives |
|---|---|---|---|---|
| Molecular Weight | ~555 g/mol (estimated) | ~567 g/mol | ~631 g/mol | ~290–450 g/mol |
| Solubility | Likely soluble in nonpolar solvents | Insoluble in water | Soluble in organic solvents | Varies by structure |
| Primary Applications | Polymer stabilizer (inferred) | Industrial catalysts | PVC stabilization | Plasticizers, fragrances |
| Toxicity (LD50, oral rat) | Data unavailable | Data unavailable | 50–200 mg/kg | Low (H315 skin irritation) |
Research Findings and Gaps
- Thermal Behavior: Diethyltin dicarboxylates generally exhibit superior thermal stability over monoalkyltin analogs, a trait likely shared by this compound.
- Ecological Impact: Organotins are notorious for bioaccumulation and endocrine disruption. The laurate chains may reduce water solubility, mitigating acute aquatic toxicity but prolonging environmental persistence .
Q & A
Q. What are the critical safety considerations when handling Bis(dodecanoyloxy)(diethyl)stannane in laboratory settings?
this compound is classified under GHS as acutely toxic (oral, dermal), corrosive to skin/eyes, and a respiratory irritant . Key precautions include:
- Use of PPE (gloves, lab coats, goggles) and fume hoods to minimize exposure.
- Immediate rinsing of affected skin/eyes with water for 15+ minutes in case of contact.
- Avoidance of dust/aerosol formation via controlled handling and ventilation.
- Emergency protocols for inhalation (fresh air, artificial respiration) and ingestion (medical consultation without inducing vomiting).
Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is highly effective for organotin compounds due to its sensitivity and specificity. For example, GC-MS has been used to resolve organotin derivatives in textile additives, with optimized ionization and fragmentation parameters for accurate identification . Sample preparation should include extraction using non-polar solvents (e.g., hexane) and derivatization if necessary to enhance volatility .
Q. What experimental protocols are recommended for synthesizing this compound?
While direct synthesis protocols are not detailed in the provided evidence, general methodologies for organotin compounds involve:
- Reacting diethyltin dichloride with dodecanoic acid in the presence of a base (e.g., triethylamine) under inert atmospheres.
- Purification via recrystallization or column chromatography to remove unreacted precursors.
- Validation using FT-IR (to confirm ester and Sn-O bonds) and NMR (to verify structural integrity) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships of this compound in catalytic applications?
A combined computational and experimental approach is recommended:
- Computational : Density functional theory (DFT) to model electronic properties and predict reactivity sites.
- Experimental : Kinetic studies under varying conditions (temperature, solvent, substrate) to assess catalytic efficiency.
- Validation : Cross-referencing computational predictions with experimental outcomes (e.g., turnover frequency, product yield) to refine models .
Q. What strategies are recommended for resolving contradictions in published data on the thermal stability of this compound?
Contradictions may arise from differences in experimental setups (e.g., heating rates, atmosphere). To address this:
- Conduct systematic thermogravimetric analysis (TGA) under standardized conditions (N₂ vs. air, 5°C/min heating rate).
- Compare decomposition products using GC-MS to identify degradation pathways.
- Replicate prior studies with controlled variables and publish detailed protocols to enhance reproducibility .
Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound in aquatic systems?
- Degradation Studies : Use of simulated natural water systems (pH 7–8, UV light exposure) to monitor hydrolysis and photolysis rates via LC-MS/MS.
- Ecotoxicology : Acute toxicity assays with Daphnia magna or algae to determine EC₅₀ values.
- Isotopic Labeling : Incorporate ¹¹⁹Sn isotopes to trace transformation products and adsorption behaviors in sediment .
Q. How can researchers integrate computational chemistry with experimental data to predict the reactivity of this compound?
- Molecular Dynamics (MD) Simulations : Model interactions with biomolecules or solvents to predict solubility and aggregation.
- Docking Studies : Screen for potential biological targets (e.g., enzymes) using software like AutoDock.
- Experimental Calibration : Validate computational predictions with spectroscopic data (e.g., UV-Vis for charge-transfer complexes) .
Methodological Notes
- Data Contradiction Analysis : Always contextualize findings by comparing experimental conditions (e.g., solvent polarity, temperature) and analytical limits (e.g., detection thresholds of GC-MS) .
- Literature Integration : Use bibliometric tools to identify knowledge gaps and align hypotheses with understudied aspects of organotin chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
